
Dibenzylamine
Overview
Description
Dibenzylamine is an organic compound with the molecular formula C₁₄H₁₅N . It is a secondary amine where two benzyl groups are attached to a single nitrogen atom. This compound is known for its clear, colorless to light yellow appearance and ammonia-like odor . This compound is used in various industrial applications, particularly in the production of rubber accelerators and pharmaceuticals.
Preparation Methods
Dibenzylamine can be synthesized through several methods:
Hydrogenation of Benzaldehyde: One common method involves the reaction of benzaldehyde with ammonia in the presence of hydrogen and a hydrogenation catalyst, such as platinum or palladium, in an inert organic solvent. .
Reaction of Benzyl Chloride with Ammonia: Another method involves the reaction of benzyl chloride with liquid ammonia in ethanol.
Chemical Reactions Analysis
Chemical Reactions Involving Dibenzylamine
This compound participates in several chemical reactions due to its amine functional group and aromatic structure. Notable reactions include:
3.1. C–N Coupling Reactions
This compound is a common substrate in C–N coupling reactions, particularly the Buchwald-Hartwig reaction, which is crucial for forming various nitrogen-containing compounds . In these reactions, this compound can react with aryl halides under palladium catalysis to form biaryl amines.
3.2. Collision-Induced Dissociation
In mass spectrometry studies, protonated this compound undergoes collision-induced dissociation leading to the loss of ammonia and formation of ions such as m/z 181. The mechanism involves bond elongation followed by cleavage, resulting in various fragmentation pathways including the formation of benzyl cations .
3.3. Substitution Reactions
This compound can undergo electrophilic substitution reactions at the aromatic rings due to its nucleophilic nature. This property allows it to participate in reactions with electrophiles, such as halogens or acylating agents, thereby forming substituted derivatives.
Table 2: Key Reactions of this compound
Reaction Type | Reactants/Conditions | Products |
---|---|---|
C–N Coupling | This compound + Aryl Halides | Biaryl Amines |
Collision-Induced Dissociation | Protonated this compound | m/z 181 Ion |
Electrophilic Substitution | This compound + Electrophiles | Substituted Derivatives |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Dibenzylamine serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. It is involved in the preparation of various compounds, including anticancer drugs and other active pharmaceutical ingredients. For instance, it has been utilized in a novel synthetic strategy for producing -monomethyl tyrosine through regioselective palladium-catalyzed activation processes, demonstrating its significance in drug development .
Synthesis of Functional Materials
The compound has also been used in the synthesis of functional materials, including polymers and coatings. Its role as a building block allows for the creation of complex molecular structures that exhibit desirable properties for various applications in material science .
Analytical Chemistry
Chromatography Applications
this compound is widely used as a reagent in chromatography techniques such as gas chromatography and thin-layer chromatography. It acts as a derivatizing agent that enhances the detection and separation of analytes, making it essential for qualitative and quantitative analyses in laboratories .
Metabolic Studies
Research indicates that this compound undergoes significant metabolic transformations, primarily converting to -dibenzylhydroxylamine. This metabolic pathway has been studied using liver supernatant fractions, highlighting its relevance in pharmacokinetic studies and toxicology assessments .
Environmental Monitoring
Hazardous Substance Analysis
Recent studies have identified this compound as a hazardous substance present in shale gas wastewater. Its detection and quantification contribute to environmental management practices aimed at mitigating pollution from industrial activities . The characterization of this compound's concentration in aquatic systems aids regulatory compliance and environmental protection efforts.
Industrial Applications
Lubricants and Additives Production
this compound is employed in the manufacturing of lubricants and lubricant additives. It enhances the performance characteristics of lubricants used in various machinery, thereby improving operational efficiency and longevity .
Rubber Industry Utilization
In the rubber industry, this compound is utilized as an accelerator in vulcanization processes. Its application contributes to the production of high-performance rubber products with enhanced durability and resistance to wear .
Case Studies
Mechanism of Action
The mechanism of action of dibenzylamine involves its interaction with various molecular targets and pathways. For instance, it has been shown to block NMDA-evoked currents in a concentration and voltage-dependent manner, which contributes to its anticonvulsant effects . Additionally, this compound possesses antiproliferative properties, making it of interest for the development of new antitumor drugs .
Comparison with Similar Compounds
Dibenzylamine can be compared with other similar compounds, such as:
Benzylamine: Benzylamine has a single benzyl group attached to the nitrogen atom, whereas this compound has two.
N-Benzylbenzylamine: This compound is similar to this compound but has a different arrangement of benzyl groups, leading to variations in its chemical behavior.
This compound is unique due to its dual benzyl groups, which confer specific reactivity and applications in various fields.
Biological Activity
Dibenzylamine (DBA) is an organic compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a secondary amine with the chemical formula . Its structure consists of two benzyl groups attached to a nitrogen atom, which influences its reactivity and biological interactions.
Antitumor Properties
Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, compounds derived from benzylamine have been shown to induce apoptosis in melanoma cells. In experimental settings, these compounds significantly reduced tumor growth and metastasis formation in animal models. The mechanisms involved include the activation of pro-apoptotic pathways and inhibition of cell migration .
Neuroprotective Effects
This compound has also been explored for its neuroprotective properties. A study involving new flavonoid-Dibenzylamine hybrids demonstrated their ability to inhibit key enzymes linked to neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These hybrids showed promise in enhancing neuronal regeneration and blocking neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
Metabolism and Toxicity
The metabolism of this compound primarily involves N-oxidation, leading to the formation of NN-dibenzylhydroxylamine as the major metabolite. This metabolic pathway is crucial for understanding the compound's pharmacokinetics and potential toxicity . The conversion rates reveal that about 90% of this compound is metabolized into this hydroxylamine derivative, which may exhibit different biological activities compared to the parent compound.
Environmental Impact
This compound has been identified as a hazardous substance in environmental studies, particularly in shale gas wastewater. Its concentration and distribution have been characterized in various water bodies, contributing to improved environmental management practices . This aspect underscores the importance of monitoring this compound levels due to its potential ecological effects.
Case Studies
- Melanoma Treatment : In a controlled study, male C57BL/6 mice treated with benzylamine-derived drugs showed significant tumor size reduction and improved survival rates compared to untreated controls. The study utilized luciferase-transgenic tumor cells for real-time monitoring of tumor progression, providing robust evidence for the efficacy of these compounds .
- Neurodegeneration : A series of this compound-flavonoid hybrids were tested for their interactions with human cholinesterases and other neurodegenerative targets. The results indicated that specific hybrids could significantly inhibit enzyme activity associated with Alzheimer's disease, suggesting a multi-target approach for therapeutic development .
Research Findings Summary Table
Q & A
Q. Basic: What experimental parameters are critical for optimizing dibenzylamine synthesis via reductive amination?
Q. Advanced: How do solvent polarity and catalyst choice influence cage effects in this compound-mediated radical recombination reactions?
- Methodological Answer :
For synthesis optimization, key parameters include benzaldehyde-to-ammonia molar ratio, hydrogenation pressure (5 MPa), temperature (100–110°C), and platinum-carbon catalyst loading (5 wt%) . Advanced studies require solvent viscosity analysis (e.g., cyclohexane vs. This compound) to quantify cage effects, where radical pair proximity increases in this compound due to solvent-solute interactions, altering toluene-to-bibenzyl ratios .
Q. Basic: What analytical techniques are essential for characterizing this compound purity and structure?
Q. Advanced: How can crystallography resolve molecular interactions in this compound derivatives for material science applications?
- Methodological Answer :
Basic characterization employs NMR (¹H/¹³C), IR (N–H stretching at ~3300 cm⁻¹), and GC/HPLC (purity ≥97%) . Advanced research uses single-crystal X-ray diffraction to analyze hydrogen-bonding networks, as demonstrated in di-benzyl-ammonium structures, revealing packing motifs critical for drug design .
Q. Basic: What safety protocols are necessary for handling this compound in laboratory settings?
Q. Advanced: How do this compound’s acute toxicity (LD₅₀ = 632 mg/kg in rats) and skin corrosion risks inform exposure control strategies?
- Methodological Answer :
Basic protocols include PPE (nitrile gloves, safety goggles), fume hood use, and inert absorption for spills . Advanced risk mitigation involves toxicokinetic modeling to predict cumulative exposure effects, noting limited evidence of bioaccumulation .
Q. Basic: How is this compound utilized as a precursor in pharmaceutical synthesis?
Q. Advanced: What mechanistic insights support this compound’s role in regioselective C(sp²)–H activation for tyrosine derivatives?
- Methodological Answer :
Basic applications include synthesizing tetrabenzyl thiuram disulfide (TBZTD) via nucleophilic substitution . Advanced methodologies leverage Pd-catalyzed C–H activation, where this compound’s steric bulk directs regioselectivity in (L)-Monomethyl Tyrosine synthesis .
Q. Basic: How can researchers resolve contradictions in this compound reaction yield data across studies?
Q. Advanced: What statistical models explain solvent-dependent variations in this compound-mediated radical cage effects?
- Methodological Answer :
Basic resolution involves cross-validating reaction conditions (e.g., catalyst lot variability, purity of benzaldehyde) . Advanced analysis applies linear regression to viscosity-concentration plots, showing a 2.6-fold higher cage effect slope in this compound vs. hydrocarbons due to radical pair stabilization .
Q. Basic: What ecological monitoring methods detect this compound in shale gas wastewater?
Q. Advanced: How do this compound’s environmental half-life and partitioning coefficients affect its persistence in aquatic systems?
- Methodological Answer :
Basic detection uses LC-MS/MS with SPE pre-concentration, as applied in Upper Yangtze River studies . Advanced ecotoxicology requires modeling Kow (logP ≈ 2.8) and biodegradation half-lives under aerobic/anaerobic conditions to predict bioaccumulation potential .
Basic: How should a research question on this compound’s reactivity align with the FINER criteria (Feasible, Novel, Ethical, Relevant)?
Q. Advanced: What hypothesis-testing frameworks (e.g., PICO) are suitable for comparative studies of this compound vs. alternative amines in catalysis?
- Methodological Answer :
Basic alignment ensures feasibility (e.g., lab resources for hydrogenation) and novelty (e.g., unexplored solvent systems) . Advanced frameworks use PICO to structure comparisons: P opulation (amine catalysts), I ntervention (this compound), C omparison (triphenylamine), O utcome (yield/stereoselectivity) .
Q. Basic: What data management practices ensure reproducibility in this compound synthesis studies?
Q. Advanced: How can machine learning models predict this compound reaction outcomes from heterogeneous literature data?
- Methodological Answer :
Basic practices include detailed Supplementary Information (SI) with raw NMR spectra and reaction logs, per Beilstein Journal guidelines . Advanced approaches train neural networks on reaction parameters (e.g., temperature, solvent polarity) to forecast yields, addressing data heterogeneity via feature normalization .
Q. Table 1: Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Weight | 197.28 g/mol | |
Melting Point | -26°C | |
Boiling Point | 300°C | |
logP (Octanol-Water) | ~2.8 | |
Acute Oral Toxicity (LD₅₀) | 632 mg/kg (rat) |
Properties
IUPAC Name |
N-benzyl-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUMTFWVZZZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20455-68-9 (hydrochloride), 72088-84-7 (acetate) | |
Record name | Dibenzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |
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DSSTOX Substance ID |
DTXSID6044355 | |
Record name | Dibenzylamine | |
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Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an ammoniacal odor; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS] | |
Record name | Dibenzylamine | |
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Vapor Pressure |
0.00026 [mmHg] | |
Record name | Dibenzylamine | |
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CAS No. |
103-49-1 | |
Record name | Dibenzylamine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=103-49-1 | |
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Record name | Dibenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4811 | |
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Record name | Benzenemethanamine, N-(phenylmethyl)- | |
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Record name | Dibenzylamine | |
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Record name | Dibenzylamine | |
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Record name | DIBENZYLAMINE | |
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Retrosynthesis Analysis
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